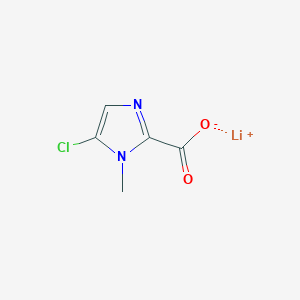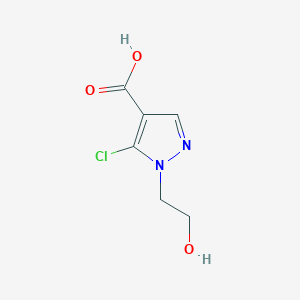
lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate
説明
Molecular Structure Analysis
The molecular structure of lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate is represented by the formula 1S/C5H5ClN2O2.Li/c1-8-3 (6)2-7-4 (8)5 (9)10;/h2H,1H3, (H,9,10);/q;+1/p-1 .Physical And Chemical Properties Analysis
Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate is a powder . It has a molecular weight of 166.49 . It is stored at room temperature .科学的研究の応用
Lithium-Ion Batteries
Lithium-containing NASICON-structured materials, including those with lithium (1+) ions, show promising applications in electrochemical energy storage devices due to their solid-state Li-ion conductors' properties. These materials offer high conductivity and mobility of charge carriers, crucial for improving lithium-ion batteries' performance (Rossbach, Tietz, & Grieshammer, 2018). Furthermore, Ti2Nb2xO4+5x anode materials have garnered attention for their high specific capacities and safety features, making them viable for electric vehicle applications (Hu et al., 2018).
Extraction and Recovery of Lithium
The extraction, separation, and recovery of lithium from various resources are critical for meeting the growing demand. Techniques for lithium recovery from mineral resources and spent lithium-ion batteries have been extensively reviewed, focusing on technological and chemical perspectives (Choubey et al., 2016; Meshram, Pandey, & Mankhand, 2014). This research is crucial for sustainable lithium exploitation and addressing environmental concerns.
Lithium in Biological Processes
Lithium's role in biological processes has been explored, with studies reviewing its effects at the genomic, proteomic, and metabolomic levels. Lithium influences various biological functions, including neuroprotection, mitochondrial function, and lipid homeostasis, demonstrating its broader implications beyond psychiatric treatment (Roux & Dosseto, 2017).
Environmental Impact and Toxicity
The environmental impact and toxicity of lithium have been addressed, highlighting the need for responsible management of lithium resources and waste. Studies have discussed lithium's potential toxicity in plants and the importance of developing remediation strategies to prevent soil contamination and ensure agricultural sustainability (Shahzad et al., 2016).
Safety And Hazards
特性
IUPAC Name |
lithium;5-chloro-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHARNUDKJFTKV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CN=C1C(=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClLiN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate | |
CAS RN |
2060063-62-7 | |
| Record name | lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)
![(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1436332.png)







![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1436345.png)